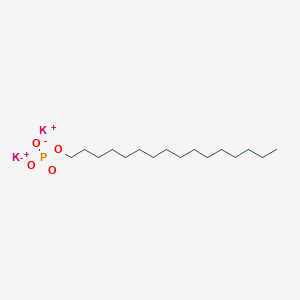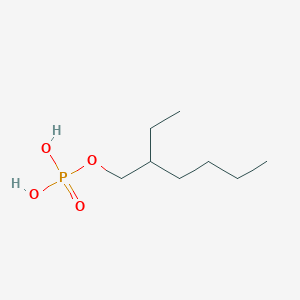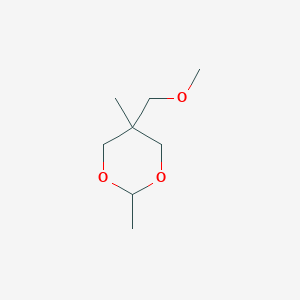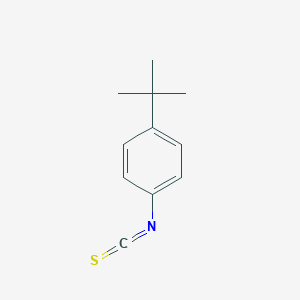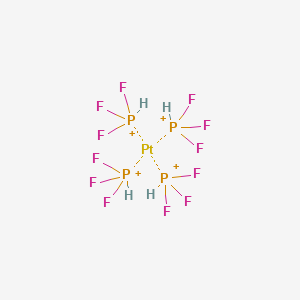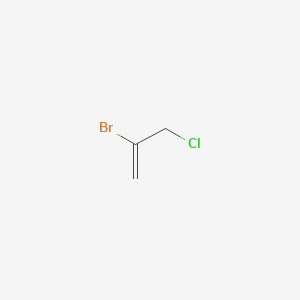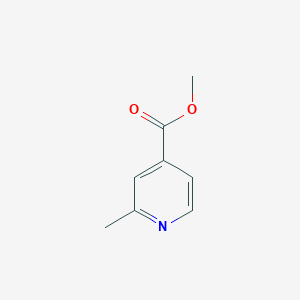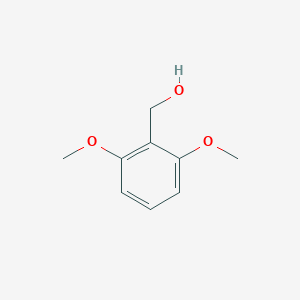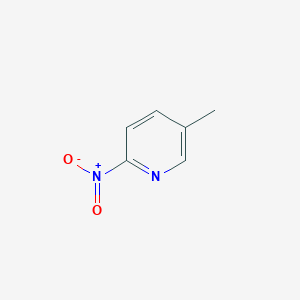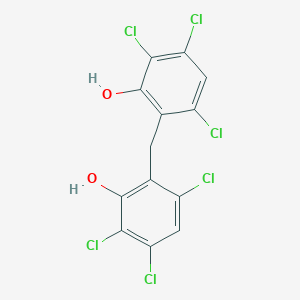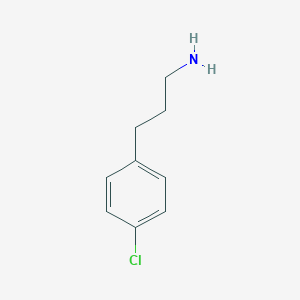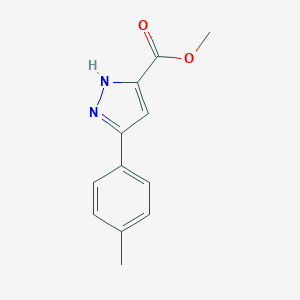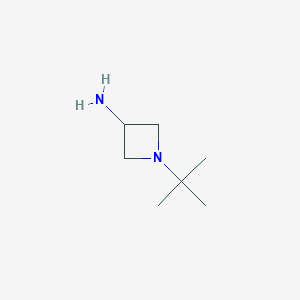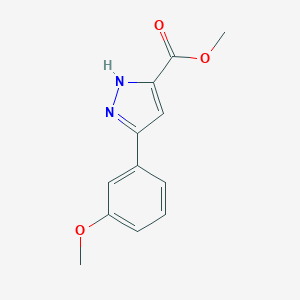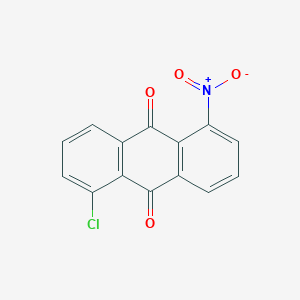
1-Chloro-5-nitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-nitroanthraquinone is a chemical compound that belongs to the class of nitroanthraquinones. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-nitroanthraquinone is not fully understood. However, it is known to undergo a reduction reaction in the presence of certain enzymes, resulting in the formation of a fluorescent product. This product can then be detected using various techniques such as fluorescence microscopy or spectroscopy.
Biochemische Und Physiologische Effekte
1-Chloro-5-nitroanthraquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein kinases and phosphatases. It has also been shown to induce apoptosis in certain cell types. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Chloro-5-nitroanthraquinone in lab experiments is its high sensitivity. It can detect low levels of enzyme activity and protein interactions. Additionally, it is relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of using 1-Chloro-5-nitroanthraquinone is its potential toxicity. It can be toxic to cells at high concentrations and may cause cell death. Additionally, it may interfere with other experimental assays, such as those involving redox reactions.
Zukünftige Richtungen
There are several future directions for research involving 1-Chloro-5-nitroanthraquinone. One area of interest is the development of new fluorescent probes based on this compound. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity.
Another area of interest is the use of 1-Chloro-5-nitroanthraquinone in drug discovery. It has been shown to have anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory drugs.
Finally, research could focus on the potential use of 1-Chloro-5-nitroanthraquinone in cancer therapy. It has been shown to induce apoptosis in certain cell types, and further research could lead to the development of new cancer treatments.
Conclusion:
1-Chloro-5-nitroanthraquinone is a valuable tool for studying the biochemical and physiological effects of various compounds. Its high sensitivity and ease of use make it a popular choice in scientific research. While there are limitations to its use, ongoing research is exploring new applications for this compound, including drug discovery and cancer therapy.
Synthesemethoden
1-Chloro-5-nitroanthraquinone can be synthesized by the nitration of 1-chloroanthraquinone. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-nitroanthraquinone is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It is often used as a fluorescent probe for measuring the activity of enzymes such as protein kinases and phosphatases. It can also be used to study the interactions between proteins and other molecules.
Eigenschaften
CAS-Nummer |
129-40-8 |
|---|---|
Produktname |
1-Chloro-5-nitroanthraquinone |
Molekularformel |
C14H6ClNO4 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
1-chloro-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H |
InChI-Schlüssel |
VOZLLWQPJJSWPR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl |
Andere CAS-Nummern |
129-40-8 |
Synonyme |
1-chloro-5-nitroanthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



